molecular formula C17H17ClN2O3S B2944135 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946222-53-3

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2944135
CAS No.: 946222-53-3
M. Wt: 364.84
InChI Key: ZXQCJGGVGXJDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinoline chemical class, which has been identified as a promising scaffold for the development of potent and selective inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) . RORγ is a nuclear receptor transcription factor that plays a master regulatory role in the differentiation and function of T helper 17 (Th17) cells, which are pivotal drivers of autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis . Concurrently, RORγ has emerged as a compelling therapeutic target in oncology, particularly for castration-resistant prostate cancer (CRPC), where it acts as a key driver of androgen receptor (AR) expression and tumor proliferation . The mechanism of action for this compound involves functioning as an inverse agonist of RORγ. It binds to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that stabilizes the receptor in an inactive state. This prevents the recruitment of co-activator proteins and subsequently represses the transcription of RORγ-target genes, including IL-17 in the context of autoimmunity and AR in the context of prostate cancer . Its core value in pharmacological research stems from this dual therapeutic potential. In autoimmune disease models, inhibiting RORγt (the thymus-specific isoform) offers a novel strategy to specifically dampen the pathogenic Th17 cell axis without causing broad immunosuppression . In prostate cancer research, particularly against drug-resistant CRPC, RORγ inverse agonists like this compound have demonstrated potent anti-proliferative activity, suppressed colony formation, and inhibited tumor growth in vivo, positioning them as valuable lead compounds for anti-cancer drug development . The product is supplied for non-human research purposes only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQCJGGVGXJDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

    Chlorination: The chloro group can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the tetrahydroquinoline derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Position

The 2-chloro substituent on the benzamide ring undergoes nucleophilic substitution under basic or catalytic conditions, enabling the introduction of diverse functional groups.

Key Reactions:

Reaction Conditions Nucleophile Product Yield Source
K<sub>2</sub>CO<sub>3</sub>, DMF, 23°CMethanesulfonamideMethanesulfonyl-substituted derivatives65–85%
CuI, L-Proline, DMSO, 80°CAminesAryl amine analogs70–90%
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBoronic acidsBiaryl derivatives60–75%

Mechanistic Insights:

  • The electron-withdrawing methanesulfonyl and amide groups activate the aromatic ring toward S<sub>N</sub>Ar by stabilizing the negative charge in the Meisenheimer intermediate .

  • Steric hindrance from the tetrahydroquinoline moiety limits substitution at adjacent positions .

Oxidation of the Methanesulfonyl Group

The methanesulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group can be oxidized to a sulfonic acid (-SO<sub>3</sub>H) under strong oxidizing conditions, enhancing solubility for biological studies.

Experimental Data:

Oxidizing Agent Conditions Product Application
H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>Reflux, 6 hoursSulfonic acid derivativeImproved aqueous solubility
KMnO<sub>4</sub>, H<sub>2</sub>O60°C, pH 12, 4 hoursSulfone intermediateMetabolic stability studies

Key Findings:

  • Oxidation increases polarity, making the compound more suitable for pharmacokinetic profiling.

  • Over-oxidation to sulfonic acid requires precise control to avoid degradation.

Reduction of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes further hydrogenation or reductive alkylation to modify its saturation state.

Reported Transformations:

  • Catalytic Hydrogenation:

    • Conditions: H<sub>2</sub> (1 atm), Pd/C, EtOH, 25°C

    • Outcome: Full saturation of the tetrahydroquinoline ring to a decahydro derivative .

    • Impact: Alters conformational flexibility and binding affinity to biological targets .

  • Reductive Amination:

    • Reagents: NaBH<sub>3</sub>CN, CH<sub>3</sub>COOH

    • Product: N-Alkyl derivatives for structure-activity relationship (SAR) studies .

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

Hydrolysis Pathways:

Conditions Products Utility
6M HCl, reflux, 8h2-Chlorobenzoic acid + Tetrahydroquinoline amineSynthetic intermediate production
NaOH, H<sub>2</sub>O, 90°CSodium 2-chlorobenzoate + Free amineProdrug activation

Stability Notes:

  • Hydrolysis is minimized in neutral pH, ensuring stability during biological assays.

Functionalization via Cross-Coupling Reactions

The chloro and methanesulfonyl groups enable participation in palladium-catalyzed cross-coupling reactions.

Examples:

  • Suzuki-Miyaura Coupling:

    • Substrates: Aryl boronic acids

    • Catalyst: Pd(dppf)Cl<sub>2</sub>

    • Application: Synthesis of biaryl analogs for kinase inhibition studies .

  • Buchwald-Hartwig Amination:

    • Amine Partners: Piperidine, morpholine

    • Outcome: Enhanced binding to hydrophobic enzyme pockets .

Comparative Reactivity with Analogs

The compound’s reactivity differs significantly from simpler analogs due to its tetrahydroquinoline scaffold:

Feature 2-Chloro-N-(1-Methanesulfonyl-THQ-7-yl)Benzamide 4-Bromo-N-(Ethanesulfonyl-THQ-7-yl)Benzamide
S<sub>N</sub>Ar Reactivity Higher (electron-deficient ring)Moderate (bulky ethanesulfonyl group)
Oxidation Susceptibility Sulfonyl → Sulfonic acidSulfonyl stable under mild conditions
Hydrogenation Yield 85–90%70–75%

Mechanistic Insights from Computational Studies

  • DFT Calculations: Reveal that the chloro substituent lowers the LUMO energy (-1.8 eV) of the benzamide ring, facilitating nucleophilic attack .

  • MD Simulations: Demonstrate that the methanesulfonyl group stabilizes transition states during S<sub>N</sub>Ar reactions via electrostatic interactions .

This compound’s multifaceted reactivity underscores its value in medicinal chemistry, enabling tailored modifications for drug discovery and materials science. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity for target applications.

Scientific Research Applications

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or alter receptor function by binding to a specific site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of 2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with analogous benzamide derivatives:

Compound Name Substituents on Tetrahydroquinoline Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Notable Features/Applications
This compound 1-methanesulfonyl 2-chloro C₁₇H₁₆ClN₂O₃S 363.84 Electron-withdrawing sulfonyl group
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 1-isobutyryl 4-tert-butyl C₂₄H₃₀N₂O₂ 378.51 Bulky tert-butyl group; potential drug candidate
3,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 1-propanoyl 3,4-difluoro C₁₉H₁₈F₂N₂O₂ 344.40 Fluorinated aromatic ring; enhanced lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (non-tetrahydroquinoline core) 3-methyl C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for C–H activation
Key Observations:
  • Methanesulfonyl vs. Acyl Groups: The methanesulfonyl group in the target compound contrasts with acyl groups (e.g., isobutyryl in , propanoyl in ), which may alter electronic properties and hydrogen-bonding capabilities.
  • Halogenation Effects : The 2-chloro substituent on the benzamide ring differs from the 3,4-difluoro substitution in , which could influence steric bulk and electronic interactions in catalytic or biological systems.
  • Applications: Compounds like demonstrate the utility of benzamide derivatives in metal-catalyzed reactions due to directing groups, suggesting analogous roles for the tetrahydroquinoline-based compounds.

Biological Activity

2-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that falls under the category of benzamide derivatives. Its unique structural features, including a chloro substituent and a methanesulfonyl group attached to a tetrahydroquinoline moiety, suggest potential biological activities worth investigating. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O3S, with a molecular weight of 364.85 g/mol. The compound's structure can be represented using its SMILES notation: CS(N1CCCc2ccc(cc12)NC(c1ccccc1[Cl])=O)(=O)=O. Key chemical properties include:

PropertyValue
LogP2.9216
Polar Surface Area54.246 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity . For instance, studies suggest that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanism involves the inhibition of protein kinases that are crucial for cell growth and proliferation.

The mechanism of action for this compound may involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors within biological systems.
  • Covalent Bond Formation : The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins.
  • Signaling Pathway Modulation : Influencing various signaling pathways depending on the target involved .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited moderate to high antiproliferative activity. For example:

  • Compound A showed an IC50 of 15 µM against breast cancer cells.
  • Compound B demonstrated significant inhibition at concentrations as low as 10 µM .

In Vivo Studies

In vivo studies utilizing mouse models have shown promising results for this class of compounds in tumor growth suppression. The combination of this compound with other therapeutic agents resulted in enhanced anticancer efficacy compared to monotherapy .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm the tetrahydroquinoline core and benzamide substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹). HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
  • Key Data :

TechniqueTarget SignalExpected Outcome
¹H NMRδ 7.2–8.1 (aromatic protons)Confirms benzamide and tetrahydroquinoline rings
¹³C NMRδ 165–170 (amide carbonyl)Validates sulfonamide linkage
HRMS[M+H]⁺ = 403.08Matches theoretical molecular weight

Q. How should researchers design a synthesis pathway for high-yield production?

  • Optimization Steps :

  • Acylation : React 7-amino-1-methanesulfonyl-1,2,3,4-tetrahydroquinoline with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
    • Critical Parameters :
  • Temperature: 0–5°C during acylation to minimize side reactions.
  • Solvent dryness: Use molecular sieves for DCM to prevent hydrolysis.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s metabolic stability?

  • Strategy : Modify the methanesulfonyl group (e.g., replace with trifluoromethanesulfonyl) to reduce oxidative metabolism. Perform in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to measure half-life (t₁/₂). Compare metabolic profiles using LC-MS/MS .
  • Data Interpretation :

Derivativet₁/₂ (min)CYP3A4 Inhibition (%)
Parent compound12.3 ± 1.218.5 ± 2.1
Trifluoromethyl analog28.7 ± 2.55.3 ± 1.8

Q. What computational approaches predict binding affinity to kinase targets (e.g., EGFR)?

  • Protocol :

  • Molecular docking : Use AutoDock Vina with the crystal structure of EGFR (PDB: 1M17). Parameterize the compound’s sulfonamide group as a hydrogen-bond acceptor.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate binding free energy via MM/PBSA .
    • Key Metrics :
ParameterValueImplication
Docking Score (kcal/mol)-9.2High affinity
RMSD (ligand)1.8 ÅStable binding pose

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

  • Root Cause Analysis :

  • Assay conditions : Variability in cell lines (e.g., HepG2 vs. MCF-7) or serum concentration (e.g., 5% vs. 10% FBS) alters permeability.
  • Compound stability : Test degradation in PBS (pH 7.4) over 24 hrs using HPLC to rule out pH-dependent hydrolysis .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity assays).

Methodological Notes

  • Safety : Follow S24/25 guidelines (avoid skin/eye contact) and use fume hoods during synthesis due to potential irritancy of intermediates .
  • Data Reproducibility : Archive raw spectral data in MNova or ACD/Labs formats with metadata (e.g., solvent, temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.